

Spectroscopic comparison of 3,4- and 3,5-Dichlorobenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dichlorobenzaldehyde

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A Spectroscopic Showdown: 3,4- vs. 3,5-Dichlorobenzaldehyde

A detailed comparative analysis of the spectroscopic signatures of 3,4-Dichlorobenzaldehyde and 3,5-Dichlorobenzaldehyde, two important isomers in chemical synthesis and drug development, reveals key differences in their spectral properties. This guide provides a comprehensive comparison of their FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR data, supported by detailed experimental protocols, to aid researchers in their identification and characterization.

The positional isomerism of the two chlorine atoms on the benzaldehyde ring system leads to distinct electronic and steric environments for the constituent atoms. These differences are directly reflected in their interaction with electromagnetic radiation, resulting in unique spectroscopic fingerprints for each compound. This guide presents a side-by-side comparison of the key spectroscopic features of 3,4- and 3,5-Dichlorobenzaldehyde to facilitate their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the FT-IR, ¹H NMR, and ¹³C NMR spectra of the two isomers.

Table 1: FT-IR Spectral Data

Vibrational Mode	3,4-Dichlorobenzaldehyde (cm ⁻¹) **	3,5-Dichlorobenzaldehyde (cm ⁻¹) **
C=O Stretch (Aldehyde)	~1705	~1700
C-H Stretch (Aldehyde)	~2850, ~2750	~2860, ~2760
C=C Stretch (Aromatic)	~1600, ~1580, ~1470	~1590, ~1570, ~1460
C-Cl Stretch	~825, ~740	~860, ~750
C-H Bending (Aromatic)	~880, ~820	~890, ~800

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Table 2: ¹H NMR Spectral Data (CDCl₃)

Proton	3,4-Dichlorobenzaldehyde	3,5-Dichlorobenzaldehyde
Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
Aldehyde-H	9.96	s
H-2	7.96	d
H-5	7.64	d
H-6	7.73	dd

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Carbon	3,4-Dichlorobenzaldehyde (δ , ppm)	3,5-Dichlorobenzaldehyde (δ , ppm)
C=O	190.9	189.7
C-1	137.8	139.3
C-2	130.4	129.2
C-3	135.5	135.8
C-4	134.4	131.5
C-5	129.3	135.8
C-6	128.0	129.2

Table 4: UV-Vis Spectral Data (in Ethanol)

Parameter	3,4-Dichlorobenzaldehyde	3,5-Dichlorobenzaldehyde
λ_{max} (nm)	~258, ~295	~254, ~290

Note: The position and intensity of UV-Vis absorption bands can be influenced by the solvent used.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3,4- and 3,5-Dichlorobenzaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).

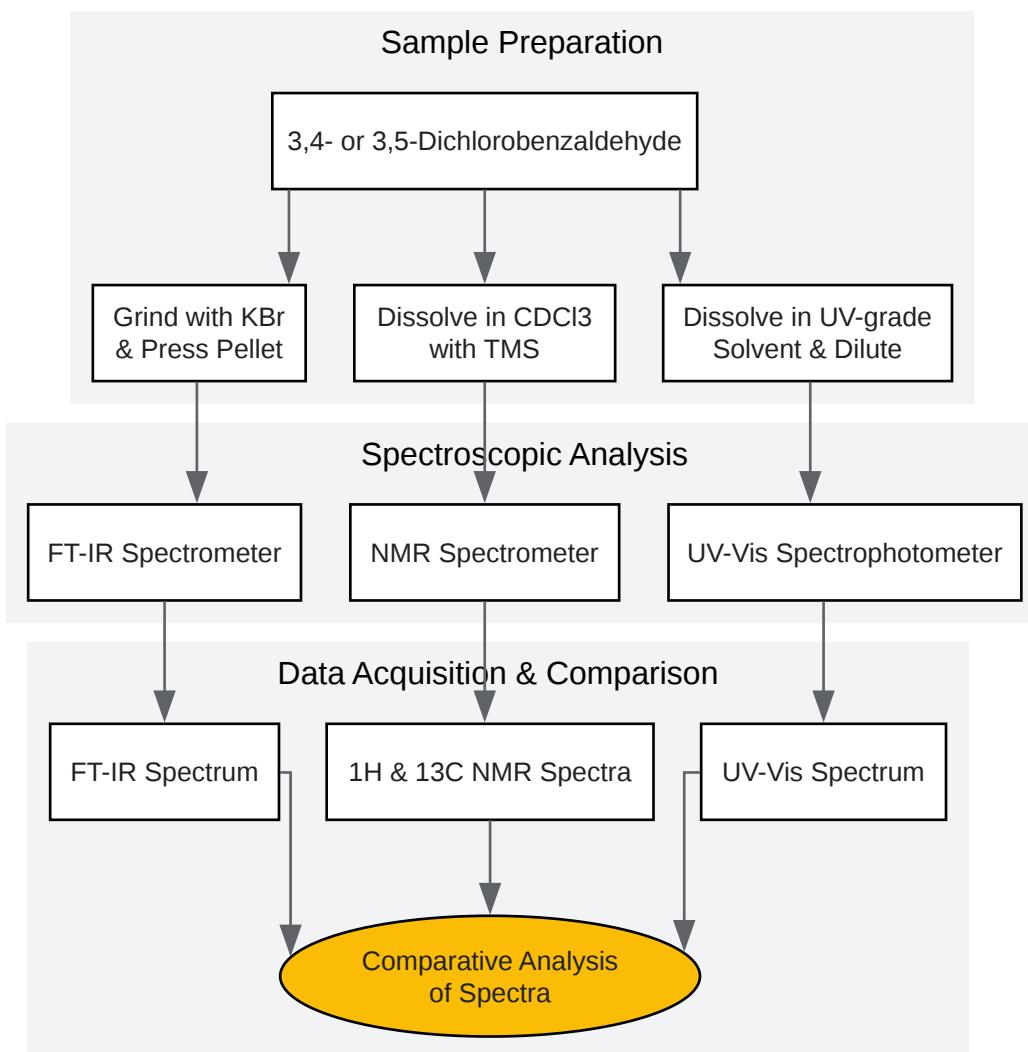
UV-Visible (UV-Vis) Spectroscopy

A stock solution of the sample is prepared by dissolving a known mass in a UV-grade solvent (e.g., ethanol or cyclohexane) in a volumetric flask. Serial dilutions are made to obtain solutions of appropriate concentrations. The UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer in the range of 200-400 nm, using the pure solvent as a reference.

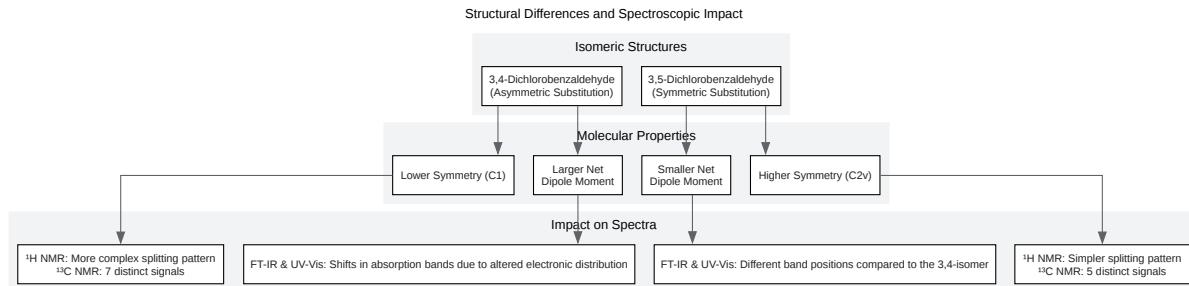
Visualization of Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

Experimental Workflow for Spectroscopic Comparison

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Caption: Workflow for the spectroscopic comparison of the two isomers.



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Caption: Impact of structural differences on spectroscopic outcomes.

Discussion of Spectroscopic Differences

The spectroscopic data clearly highlight the structural differences between the two isomers.

In the FT-IR spectra, while both compounds exhibit the characteristic aldehyde C=O stretch around 1700 cm^{-1} , the substitution pattern on the aromatic ring influences the C-Cl stretching and C-H bending vibrations. These differences in the fingerprint region (below 1500 cm^{-1}) can be used for differentiation.

The ^1H NMR spectra provide a clear distinction. 3,4-Dichlorobenzaldehyde, with its lower symmetry, displays a more complex splitting pattern for the aromatic protons, with three distinct signals exhibiting doublet and doublet of doublets multiplicities. In contrast, the higher symmetry of 3,5-Dichlorobenzaldehyde results in a simpler pattern with two signals in the aromatic region, a doublet and a triplet, due to the magnetic equivalence of H-2 and H-6.^[1]

Similarly, the ^{13}C NMR spectra reflect the molecular symmetry. 3,4-Dichlorobenzaldehyde shows seven distinct signals for the seven carbon atoms in the molecule. For 3,5-Dichlorobenzaldehyde, due to the plane of symmetry bisecting the C1-C4 axis, the carbon atoms C-3 and C-5, as well as C-2 and C-6, are chemically equivalent, resulting in only five distinct signals.

The UV-Vis spectra of both isomers show absorption bands characteristic of benzaldehydes, arising from $\pi \rightarrow \pi^*$ transitions of the aromatic system and the carbonyl group. The slight variations in the absorption maxima (λ_{max}) are attributable to the different electronic effects of the chlorine substituents in the two isomeric forms.

In conclusion, a multi-technique spectroscopic approach provides a robust and reliable means for the differentiation and characterization of 3,4- and 3,5-Dichlorobenzaldehyde. The distinct patterns observed, particularly in the NMR spectra, serve as definitive fingerprints for each isomer.

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References

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